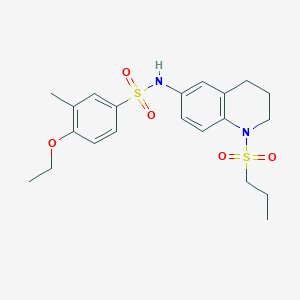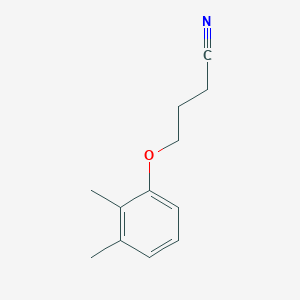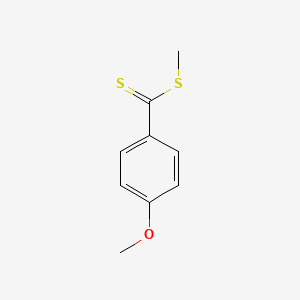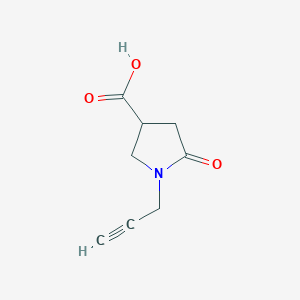
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, a propylsulfonyl group, and a tetrahydroquinolinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: The preparation often begins with readily available starting materials such as 4-ethoxy-3-methylbenzenesulfonamide and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to promote the desired transformations.
Key Steps: The key steps might include sulfonylation, alkylation, and condensation reactions to assemble the molecular framework.
Industrial Production Methods: Scaling up the production for industrial purposes might involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods such as chromatography and recrystallization.
化学反应分析
Types of Reactions: 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions could target specific functional groups such as sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at different positions on the benzene ring or the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Various reagents such as halides, amines, or organometallic reagents might be employed under specific conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the parent compound.
Substitution Products: Depending on the substituent, diverse functionalized derivatives.
科学研究应用
Chemistry: In the field of chemistry, this compound is utilized as a key intermediate in the synthesis of more complex molecules. Its versatile functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is investigated for its potential as a bioactive molecule. Studies may explore its interactions with various biological targets such as enzymes or receptors.
Medicine: Medical research focuses on its potential therapeutic applications. It may be studied for its efficacy in treating specific diseases or conditions, with research exploring its pharmacokinetics and pharmacodynamics.
Industry: In industry, the compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.
作用机制
The mechanism of action of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to a desired therapeutic effect. Detailed studies elucidate the binding affinity, specificity, and downstream effects of the compound on cellular processes.
相似化合物的比较
Sulfonamide Derivatives: Other molecules containing the sulfonamide functional group, such as sulfanilamide and sulfamethoxazole.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
属性
IUPAC Name |
4-ethoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(8-10-20(17)23)22-30(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDBRGDXBJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)





![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
![3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2908128.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2908130.png)


